N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the desired position.
Acetylation: The oxidized intermediate is then acetylated to form the final product, this compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The oxo group and acetamide functional group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Positional Isomers
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0):
Key Differences : The 5-oxo isomer exhibits greater commercial availability and reported bioactivity compared to the 8-oxo variant, highlighting the impact of ketone positioning on stability and application.
Methoxy-Substituted Derivatives
- N-(trans/cis-5,6-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (trans-3d and cis-3d): Structure: Methoxy groups at positions 5 and 6, with stereochemistry (trans or cis) influencing conformation . Synthesis: Prepared using hypervalent iodine reagents (HTIB) in methanol under nitrogen . Impact: Methoxy groups enhance hydrophobicity and may improve metabolic stability.
Complex Heterocyclic Analogues
- Asinex 51216586: Structure: Contains a spiro[5.5]undecane ring fused with the tetrahydronaphthalene-acetamide core .
- N-(Naphthalen-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide :
Physicochemical and Spectroscopic Properties
Biological Activity
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound belonging to the class of tetralins, characterized by its molecular formula and molecular weight of 203.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves:
- Starting Material : A suitable naphthalene derivative.
- Oxidation : The naphthalene derivative is oxidized to introduce the oxo group.
- Acetylation : The oxidized intermediate undergoes acetylation to form the final product.
This synthetic pathway allows for the introduction of functional groups that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxo and acetamide functional groups facilitate binding to various enzymes and receptors, modulating their activity. Ongoing research aims to elucidate the precise pathways involved in its action.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes.
- Anticancer Properties : There is ongoing investigation into its efficacy as an anticancer agent, with some studies indicating cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research is exploring its potential as an anti-inflammatory agent, which could have therapeutic implications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Potential therapeutic applications |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined through MTT assays:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These results indicate a promising potential for this compound as a lead structure in anticancer drug development.
Case Study 2: Enzyme Inhibition
In silico molecular docking studies have been performed to predict the binding affinity of this compound to target enzymes. The docking scores suggest strong interactions with key metabolic enzymes involved in cancer metabolism.
Q & A
Q. What are the optimal synthetic routes for N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including condensation of tetralone derivatives with acetamide precursors under anhydrous conditions. Key parameters include temperature control (e.g., 50–80°C), solvent selection (e.g., methanol or dichloromethane), and reaction time (6–24 hours). Purification via column chromatography (using DCM/ethyl acetate or hexane/EA gradients) or recrystallization is critical to achieve >95% purity. Characterization via -NMR and -NMR confirms structural integrity, while HPLC monitors reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
-NMR (400–600 MHz) identifies proton environments, particularly the acetamide NH (δ 8.1–8.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). -NMR distinguishes carbonyl carbons (δ 170–175 ppm) and tetralone-related carbons. High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (theoretical: 203.24 g/mol; experimental: 203.09 g/mol). IR spectroscopy confirms amide C=O stretches (~1650 cm) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?
Solubility is assessed in solvents like DMSO, methanol, or water (e.g., 0.054 g/L in water at 25°C via shake-flask method). Stability studies under varying pH (1–13) and temperatures (4–40°C) use HPLC or UV-Vis spectroscopy to track degradation. Calculated properties (e.g., logP via ACD/Labs software) guide formulation design .
Advanced Research Questions
Q. What methodologies differentiate stereoisomers or regiochemical variants of this compound?
Stereoisomers (e.g., cis/trans diastereomers) are synthesized via controlled oxidation of tetralin precursors using hypervalent iodine reagents (e.g., HTIB) in anhydrous methanol under nitrogen. Chiral HPLC or NOESY NMR distinguishes isomers, while X-ray crystallography resolves absolute configurations. For regiochemical variants, directing groups (e.g., methoxy) influence electrophilic substitution patterns .
Q. How can pH-dependent stability impact the compound’s applicability in biological assays?
Hydrolysis of the acetamide group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading the compound into tetralone and acetic acid derivatives. Buffered solutions (pH 6–8) and lyophilization enhance shelf life. Pre-formulation studies using differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH) are recommended for drug candidate evaluation .
Q. What strategies elucidate the compound’s biological mechanism of action?
Target-based assays (e.g., enzyme inhibition using kinase panels) and cellular models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) are primary approaches. Structure-activity relationship (SAR) studies modify the acetamide or tetralone moieties to probe pharmacophore requirements. Molecular docking (e.g., with COX-2 or β-amyloid) predicts binding modes, validated by SPR or ITC .
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, compound purity). Reproducibility requires strict QC (HPLC purity >98%, endotoxin-free preparations). Meta-analyses comparing IC values across studies and orthogonal assays (e.g., in vitro vs. in vivo models) clarify inconsistencies. Contradictions in cytotoxicity (e.g., between MTT and apoptosis assays) warrant mechanistic follow-up (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
